molecular formula C10H13N3S B4730866 N-allyl-N'-(3-aminophenyl)thiourea

N-allyl-N'-(3-aminophenyl)thiourea

Cat. No. B4730866
M. Wt: 207.30 g/mol
InChI Key: HWKFPIGVGLBKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(3-aminophenyl)thiourea, also known as APTU, is a small molecule that has been widely used in scientific research for its unique biochemical and physiological properties. APTU is a thiourea derivative that has been found to have various applications in the field of medicine, biochemistry, and biotechnology. In

Mechanism of Action

N-allyl-N'-(3-aminophenyl)thiourea inhibits carbonic anhydrase by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate, which is essential for acid-base balance in the body. This compound also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor, which is a crucial factor in the formation of new blood vessels.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to reduce the growth and proliferation of cancer cells by inhibiting angiogenesis. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

N-allyl-N'-(3-aminophenyl)thiourea has several advantages as a research tool. This compound is a small molecule that can easily penetrate cell membranes, making it an ideal inhibitor for intracellular targets. This compound is also relatively stable and has a long shelf life, making it a convenient tool for research. However, this compound has some limitations as a research tool. This compound has low solubility in water, which can make it challenging to work with in aqueous solutions. This compound can also have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-allyl-N'-(3-aminophenyl)thiourea. This compound has shown promise as a potential anti-cancer agent, and further studies are needed to investigate its efficacy and safety in preclinical and clinical trials. This compound has also been found to have anti-inflammatory properties, and further studies are needed to investigate its potential as a treatment for inflammatory diseases. Additionally, this compound's unique mechanism of action as a carbonic anhydrase inhibitor could be further explored in the development of new therapeutic agents for various diseases.

Scientific Research Applications

N-allyl-N'-(3-aminophenyl)thiourea has been extensively used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is a crucial step in the development of cancer. This compound has been used in various studies to investigate the role of carbonic anhydrase and angiogenesis in cancer development and progression.

properties

IUPAC Name

1-(3-aminophenyl)-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h2-5,7H,1,6,11H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKFPIGVGLBKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.